2-(4-methylphenylsulfonamido)ethyl 4-methylbenzenesulfonate
Description
2-(4-Methylphenylsulfonamido)ethyl 4-methylbenzenesulfonate is a sulfonate ester derivative characterized by a tosyl (4-methylbenzenesulfonyl) group and a sulfonamidoethyl moiety. This compound belongs to a broader class of aryl sulfonates, which are widely utilized in medicinal chemistry, radiopharmaceuticals, and materials science due to their stability, ease of functionalization, and bioactivity. The tosyl group acts as a leaving group in nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis . Its structural features, including aromatic stacking interactions and conformational flexibility, contribute to its diverse applications .
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S2/c1-13-3-7-15(8-4-13)23(18,19)17-11-12-22-24(20,21)16-9-5-14(2)6-10-16/h3-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGAZMXLQPXRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide
Reagents : 2-Aminoethanol, 4-methylbenzenesulfonyl chloride (Tosyl chloride), triethylamine (Et₃N), dichloromethane (DCM).
Procedure :
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2-Aminoethanol (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.
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Tosyl chloride (1.1 equiv) is added dropwise at 0°C, followed by Et₃N (1.2 equiv) to neutralize HCl byproduct.
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The reaction proceeds at room temperature (RT) for 2–3 hours, monitored by TLC.
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Workup involves sequential washes with 1M HCl, saturated NaHCO₃, and brine.
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The crude product is concentrated and purified via silica gel chromatography (PE:EA = 3:1).
Yield : 85–90% (white crystalline solid).
Esterification of the Hydroxyl Group
Reagents : N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide, Tosyl chloride, sodium hydride (NaH), DCM.
Procedure :
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The sulfonamide intermediate (1.0 equiv) is dissolved in DCM under inert conditions.
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NaH (1.5 equiv) is added to deprotonate the hydroxyl group, followed by Tosyl chloride (1.2 equiv) at 0°C.
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The mixture is stirred at RT for 3 hours, quenched with ice water, and extracted with DCM.
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Purification by column chromatography (PE:EA = 4:1) yields the final product.
Yield : 86.5% (m.p. 91–93°C).
Method 2: Potassium Hydroxide-Catalyzed Esterification
Reaction Optimization
Adapting protocols from thiophene-based sulfonate syntheses, this method substitutes NaH with KOH to enhance reaction kinetics:
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After forming the sulfonamide intermediate, KOH (10 wt% relative to substrate) is added to a DCM solution of the intermediate.
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Tosyl chloride (1.05 equiv) is introduced at RT, with stirring for 2 hours.
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The mixture is filtered, washed with brine, and concentrated without chromatography.
Yield : 92–95% (purity >98% by HPLC).
Comparative Analysis
| Parameter | NaH Method | KOH Method |
|---|---|---|
| Reaction Time | 3 hours | 2 hours |
| Catalyst Cost | High | Low |
| Purification | Column required | Direct isolation |
| Scalability | Moderate | High |
Mechanistic Insights and Side Reactions
Sulfonamide Formation
The amine nucleophile attacks Tosyl chloride’s electrophilic sulfur, displacing chloride. Et₃N scavenges HCl, shifting equilibrium toward product. Competing hydrolysis of Tosyl chloride is mitigated by anhydrous conditions.
Esterification Dynamics
Deprotonation of the hydroxyl group by NaH or KOH generates a potent alkoxide, which reacts with Tosyl chloride. KOH’s aqueous solubility complicates biphasic reactions but accelerates kinetics via interfacial catalysis.
Byproduct Formation
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Di-tosylated species : Occurs with excess Tosyl chloride (>1.2 equiv).
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Hydrolysis products : Mitigated by rigorous drying of solvents and reagents.
Industrial-Scale Considerations
Solvent Selection
DCM offers excellent solubility for intermediates but poses environmental and health risks. Alternatives like ethyl acetate or MTBE reduce toxicity but may lower yields by 5–8%.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenylsulfonamido)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
2-(4-methylphenylsulfonamido)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-methylphenylsulfonamido)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity . This interaction can disrupt cellular processes and lead to the observed biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tosylate Derivatives
Key Differences :
- Functional Groups : The presence of phthalimide () or diazirine () alters reactivity and biological targeting.
- Branched vs. Linear Structures : Compounds like N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide () exhibit higher molecular complexity, enabling applications in chelation and crosslinking.
- Solubility : PEG-modified tosylates () demonstrate enhanced aqueous solubility compared to hydrophobic aryl derivatives.
Critical Observations :
- Reagent Choice : Tosyl chloride is a universal reagent for introducing the tosyl group, but yields vary with steric hindrance (e.g., branched structures in ).
- Purification : Silica gel chromatography is standard, but reverse-phase methods () are preferred for polar derivatives.
Physicochemical Properties
Crystal Packing and Stability
- 2-(4-Methylphenylsulfonamido)ethyl tosylate : Likely exhibits π-π stacking between aromatic rings, similar to 2-(1,3-dioxoisoindolin-2-yl)ethyl tosylate, which shows intramolecular Cg···Cg distances of 3.75 Å .
- Thermal Stability : Tosylate esters generally decompose above 200°C, but PEG-modified derivatives () have lower melting points due to flexible ethylene oxide chains.
Solubility and Reactivity
Comparative Efficacy :
- Anticancer Activity: FTY720 analogs () show IC₅₀ values in the nanomolar range, outperforming non-targeted tosylates.
- Radiochemical Stability: SAAC-chelated tosylates () exhibit superior in vivo stability compared to non-chelated analogs.
Biological Activity
Introduction
2-(4-methylphenylsulfonamido)ethyl 4-methylbenzenesulfonate is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its sulfonamide functional group, which is known for various pharmacological effects, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 341.43 g/mol
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated various sulfonamide compounds against a range of bacterial strains, demonstrating that modifications to the sulfonamide moiety can enhance antibacterial activity. Specifically, derivatives like this compound showed promising results against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | Strong |
| Pseudomonas aeruginosa | 64 µg/mL | Weak |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.
Case Study: Cytokine Inhibition
A specific study utilized RAW 264.7 macrophages to assess the anti-inflammatory effects of the compound:
- Treatment : Cells were treated with varying concentrations (0, 10, 25, and 50 µM) of the compound.
- Results : The secretion of TNF-α was significantly reduced at higher concentrations (p < 0.05).
| Concentration (µM) | TNF-α Level (pg/mL) |
|---|---|
| 0 | 150 ± 10 |
| 10 | 120 ± 8 |
| 25 | 80 ± 5 |
| 50 | 30 ± 3 |
The biological activity of sulfonamide derivatives is often attributed to their ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to a depletion of folate levels, ultimately hindering bacterial growth.
Synthesis and Evaluation
A recent synthesis study focused on creating novel derivatives of sulfonamides, including our compound of interest. The evaluation included:
- Synthesis Method : The compound was synthesized using tosyl chloride in a nucleophilic substitution reaction.
- Yield : The yield was reported at approximately 72%, indicating efficient synthesis.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics:
- Log P : Approximately 1.83, indicating moderate lipophilicity.
- Solubility : Estimated at around 0.863 mg/mL in aqueous solutions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-methylphenylsulfonamido)ethyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via sulfonylation of a primary amine intermediate using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C . Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours). Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. Which analytical techniques are most effective for assessing purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are critical. NMR confirms functional groups (e.g., sulfonamide N–H at δ 3.1–3.3 ppm), while FT-IR identifies sulfonate S=O stretches (1350–1370 cm⁻¹) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 383.12) .
Q. What solvent systems are suitable for recrystallization, and how do they affect crystal morphology?
- Methodological Answer : Ethanol-water (3:1 v/v) yields needle-like crystals, while acetone-hexane (1:2) produces prismatic forms. Solvent polarity directly impacts crystal packing, as observed in single-crystal X-ray diffraction (SC-XRD) studies .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using kinetic and thermodynamic studies?
- Methodological Answer : Pseudo-first-order kinetics under varying temperatures (25–60°C) reveal activation energy (Eₐ) via Arrhenius plots. Isothermal titration calorimetry (ITC) quantifies enthalpy changes (ΔH) during sulfonamide bond formation, with typical ΔH values of −45 to −60 kJ/mol . Computational DFT studies (B3LYP/6-31G*) further validate transition states .
Q. What methodologies resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer : SHELXL refinement with twin-law corrections addresses intensity overlaps in twinned crystals. Anisotropic displacement parameters (ADPs) for sulfonate groups reduce R1 values to <0.05. Discrepancies in electron density maps are mitigated using the SQUEEZE algorithm in PLATON .
Q. How does the compound interact with biological targets like human Thymidine Kinase-1 (hTK-1) in biochemical assays?
- Methodological Answer : Radiolabeled derivatives (e.g., ⁹⁹mTc complexes) are synthesized via single-amino-acid chelator (SAAC) strategies. Competitive inhibition assays measure IC₅₀ values (e.g., 12.3 μM for hTK-1) using [³H]-thymidine incorporation in proliferating HeLa cells .
Q. What strategies improve regioselectivity in nucleophilic substitutions involving this sulfonate?
- Methodological Answer : Steric directing groups (e.g., tert-butyl) enhance para-substitution in aromatic systems. Polar aprotic solvents (DMF) with cesium carbonate (Cs₂CO₃) favor SN2 pathways, achieving >85% regioselectivity in biphenyl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
